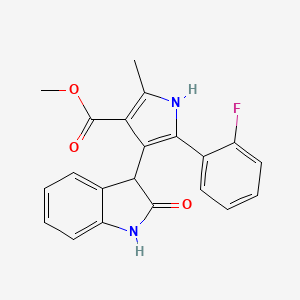![molecular formula C12H9BrN4S B11154498 7-(5-Bromothiophen-2-yl)-2-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11154498.png)
7-(5-Bromothiophen-2-yl)-2-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-Bromothiophen-2-yl)-2-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a bromothiophene moiety and a triazolopyrimidine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-Bromothiophen-2-yl)-2-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidative cyclization of hydrazones with bromine in glacial acetic acid at room temperature . This method ensures the regioselective formation of the desired triazolopyrimidine derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 7-(5-Bromothiophen-2-yl)-2-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Bromine in glacial acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(5-Bromothiophen-2-yl)-2-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Triazolo[4,3-c]quinazolines: These compounds share a similar triazolopyrimidine core and have been explored for their biological activities.
Uniqueness: 7-(5-Bromothiophen-2-yl)-2-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine stands out due to the presence of the bromothiophene moiety, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents with enhanced biological activities.
Properties
Molecular Formula |
C12H9BrN4S |
|---|---|
Molecular Weight |
321.20 g/mol |
IUPAC Name |
7-(5-bromothiophen-2-yl)-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H9BrN4S/c13-10-4-3-9(18-10)8-5-6-14-12-15-11(7-1-2-7)16-17(8)12/h3-7H,1-2H2 |
InChI Key |
HKABJBCEUFILIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=CC=NC3=N2)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11154423.png)

![Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B11154430.png)
![6-(2-Methylprop-2-enyloxy)-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one](/img/structure/B11154439.png)
![4-({[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11154447.png)
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-phenylalanine](/img/structure/B11154452.png)
![11-(4-biphenylyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11154456.png)
![2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid](/img/structure/B11154459.png)
![(R)-2'-amino-5-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B11154466.png)
![3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11154473.png)
![4-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one](/img/structure/B11154478.png)
![N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11154480.png)
![6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11154494.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11154497.png)
